Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate
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Overview
Description
Ethyl 2-benzyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a benzyl group and an azabicyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves a [2+2] cycloaddition reaction. This method utilizes photochemistry to create the bicyclic structure. The reaction conditions often include the use of a mercury lamp and specific solvents to facilitate the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the modular approach used in laboratory settings can be scaled up for industrial applications. This involves optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: mCPBA in methylene chloride under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of lactones or lactams depending on the specific conditions.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action for ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The azabicyclohexane ring can interact with enzymes or receptors, modulating their activity. The benzyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-benzoyl-2-azabicyclo[2.1.1]hexane-1-carboxylate: Similar structure but with a benzoyl group instead of a benzyl group.
Bicyclo[2.1.1]hexane derivatives: Various derivatives with different substituents on the bicyclic ring.
Uniqueness
Ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific combination of a benzyl group and an azabicyclohexane ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-benzyl-2-azabicyclo[2.1.1]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-2-18-14(17)15-8-13(9-15)11-16(15)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKIQHBQFRHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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